molecular formula C39H54 B3256850 9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene CAS No. 278176-14-0

9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene

Cat. No.: B3256850
CAS No.: 278176-14-0
M. Wt: 522.8 g/mol
InChI Key: ZNUBKBKYSFWKMS-UHFFFAOYSA-N
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Description

9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique structure of this compound, with its bulky side chains and propynyl groups, makes it a subject of interest in materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene typically involves the following steps:

    Starting Materials: The synthesis begins with fluorene as the core structure.

    Functionalization: The 9-position of fluorene is functionalized with 3,7-dimethyloctyl groups through Friedel-Crafts alkylation.

    Alkyne Addition: The 2,7-positions are then functionalized with propynyl groups via Sonogashira coupling, using palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne groups, forming diketones or other oxidized derivatives.

    Reduction: Reduction of the alkyne groups can yield alkenes or alkanes.

    Substitution: The aromatic core can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated derivatives or other functionalized aromatics.

Scientific Research Applications

    Chemistry: Used as a building block for more complex organic molecules.

    Biology: Potential use in bioimaging due to its fluorescent properties.

    Medicine: Investigated for drug delivery systems or as a component in therapeutic agents.

    Industry: Key material in the development of OLEDs, OPVs, and other organic electronic devices.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application:

    In Electronics: Acts as a charge transport material, facilitating the movement of electrons or holes in devices.

    In Biology/Medicine: Interacts with biological molecules through π-π stacking or hydrophobic interactions, potentially targeting specific proteins or cellular structures.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dioctylfluorene: Similar structure but lacks the propynyl groups.

    2,7-Dibromo-9,9-dioctylfluorene: Contains bromine atoms instead of propynyl groups.

    9,9-Bis(3,7-dimethyloctyl)-2,7-dibromofluorene: Similar side chains but with bromine substituents.

Uniqueness

The presence of both 3,7-dimethyloctyl and propynyl groups in 9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene provides unique electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions or electronic characteristics.

Properties

IUPAC Name

9,9-bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54/c1-9-13-33-19-21-35-36-22-20-34(14-10-2)28-38(36)39(37(35)27-33,25-23-31(7)17-11-15-29(3)4)26-24-32(8)18-12-16-30(5)6/h19-22,27-32H,11-12,15-18,23-26H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUBKBKYSFWKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC2=C(C=C1)C3=C(C2(CCC(C)CCCC(C)C)CCC(C)CCCC(C)C)C=C(C=C3)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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